4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core This compound is notable for its unique structural attributes, which include a chloro substituent at the 4-position, a methoxy group at the 5-position, and a triisopropylsilyl group at the 1-position
Preparation Methods
The synthesis of 4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Chemical Reactions Analysis
4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Scientific Research Applications
4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the triisopropylsilyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine include other pyrrolo[2,3-b]pyridine derivatives with different substituents. For example:
5-Chloro-2,3,6-trifluoropyridine: This compound has fluorine atoms instead of methoxy and triisopropylsilyl groups, leading to different chemical properties and reactivity.
5-Bromo-2-methylpyridin-3-amine: This derivative features a bromo substituent and an amine group, which can participate in different types of chemical reactions compared to the chloro and methoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-chloro-5-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2OSi/c1-11(2)22(12(3)4,13(5)6)20-9-8-14-16(18)15(21-7)10-19-17(14)20/h8-13H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOKFKJWEUAYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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